
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a chemical compound known for its applications in various fields, including proteomics research. This compound is characterized by its unique structure, which includes a benzenesulfonamide group substituted with trimethyl, oxocyclohexyl, and propyl groups.
Métodos De Preparación
The synthesis of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the benzenesulfonamide core:
Introduction of the trimethyl groups: This can be achieved through Friedel-Crafts alkylation using methylating agents.
Attachment of the oxocyclohexyl group: This step may involve the use of cyclohexanone derivatives and appropriate reagents to introduce the oxo group.
Addition of the propyl group: This can be done through alkylation reactions using propyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trimethyl and oxocyclohexyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with lipid membranes. The propyl group may enhance the compound’s ability to penetrate biological membranes.
Comparación Con Compuestos Similares
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide: Lacks the trimethyl groups, which may affect its hydrophobicity and reactivity.
2,4,6-Trimethylbenzenesulfonamide: Lacks the oxocyclohexyl and propyl groups, which may influence its biological activity and solubility.
N-propylbenzenesulfonamide: Lacks both the trimethyl and oxocyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERLHNNDQGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/new.no-structure.jpg)
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
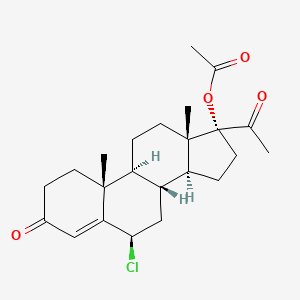
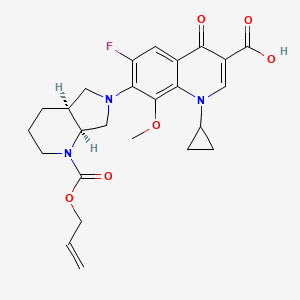
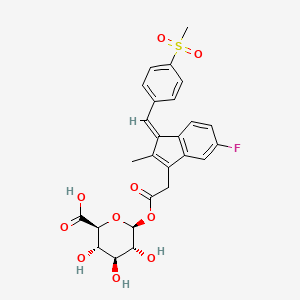
![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
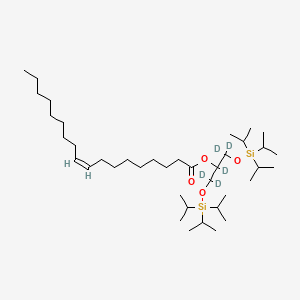
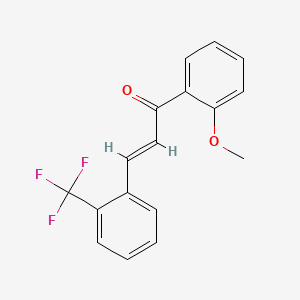
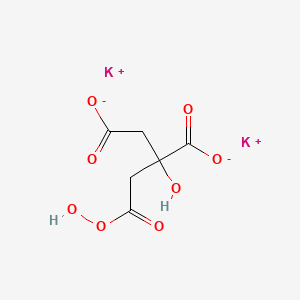
![bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate](/img/structure/B590360.png)
